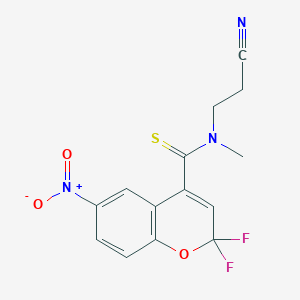

N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide

Description

KC-399 is a novel potassium channel opener that has shown significant potential in various therapeutic applications. It is particularly known for its ability to activate ATP-sensitive potassium channels, which play a crucial role in regulating cellular membrane potential and intracellular calcium levels .

Properties

CAS No. |

152661-13-7 |

|---|---|

Molecular Formula |

C15H13F2N3O3S |

Molecular Weight |

353.3 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-2,2-bis(fluoromethyl)-6-nitrochromene-4-carbothioamide |

InChI |

InChI=1S/C15H13F2N3O3S/c16-8-15(9-17)7-12(14(24)19-5-1-4-18)11-6-10(20(21)22)2-3-13(11)23-15/h2-3,6-7H,1,5,8-9H2,(H,19,24) |

InChI Key |

LKUDLWNQCZSCQW-UHFFFAOYSA-N |

SMILES |

CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(O2)(CF)CF)C(=S)NCCC#N |

Synonyms |

KC 399 KC-399 N-(2-cyanoethyl)-2,2-bisfluoromethyl-6-nitro-2H-1-benzopyran-4-carbothioamide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KC-399 involves the modification of the benzopyran skeleton. The introduction of various substituents at specific positions on the benzopyran ring is a key step in its synthesis.

Industrial Production Methods

Industrial production of KC-399 typically involves large-scale organic synthesis techniques. The process includes multiple steps of chemical reactions, purification, and crystallization to obtain the final product with high purity and yield. The use of advanced catalytic methods and optimized reaction conditions ensures the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

KC-399 undergoes various types of chemical reactions, including:

Oxidation: KC-399 can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert KC-399 into its reduced forms, which may have different pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving KC-399 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency .

Major Products

The major products formed from the reactions of KC-399 include its oxidized and reduced derivatives, as well as various substituted compounds. These products may exhibit different pharmacological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

KC-399 exerts its effects by activating ATP-sensitive potassium channels. These channels are closed when intracellular ATP levels are high and open when ATP levels are low. Activation of these channels by KC-399 leads to the efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization reduces intracellular calcium levels by inhibiting voltage-dependent calcium channels and intracellular calcium release, resulting in smooth muscle relaxation and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to KC-399 include:

Cromakalim: Another potassium channel opener with similar mechanisms of action but different pharmacokinetic properties.

Pinacidil: Known for its potent vasodilatory effects, pinacidil also activates ATP-sensitive potassium channels.

Nicorandil: A hybrid compound that combines potassium channel opening with nitrate-like vasodilatory effects.

Uniqueness of KC-399

KC-399 is unique due to its specific structural modifications that enhance its solubility, duration of action, and selectivity for ATP-sensitive potassium channels. These properties make it a promising candidate for therapeutic applications, particularly in conditions where prolonged potassium channel activation is beneficial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.